REACTION_CXSMILES
|
B(O)(O)[C@H]1N(C([C@@H](N)C(C)C)=O)CCC1.CS(O)(=O)=O.[Br-].[CH2:22]([O:24][C:25]([CH2:27][P+:28]([C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1)([C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[O:26])[CH3:23].O.[OH-].[Na+]>ClCCl.CCCCCCC>[C:25]([CH:27]=[P:28]([C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1)([C:29]1[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1)[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)([O:24][CH2:22][CH3:23])=[O:26] |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
[Br-].C(C)OC(=O)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
565 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
1.35 L
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 75 min at that temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 4.5 L reactor equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature between 3 and 7° C
|
Type
|
ADDITION
|
Details
|
addition the mixture
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with 500 ml dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
the combined organic layers were concentrated on a rotatory evaporator at 50° C./10 mbar
|
Type
|
CUSTOM
|
Details
|
to give 363 g crude product as slightly brownish crystals
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
WAIT
|
Details
|
After 1 h at 40-45° C. the mixture was seeded with product crystals
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to 30-32° C. during 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight at RT
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
followed by 2 h at 0-4° C
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with 450 mL
|
Type
|
TEMPERATURE
|
Details
|
pre-cooled heptane
|
Type
|
CUSTOM
|
Details
|
dried overnight at 45° C./10 mbar
|
Duration
|
8 (± 8) h
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 310 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |